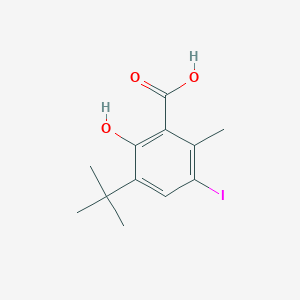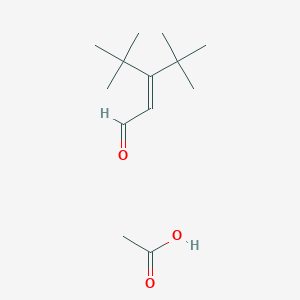![molecular formula C12H16ClNO2 B14590676 2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide CAS No. 61626-96-8](/img/structure/B14590676.png)
2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide is an organic compound with a complex structure It is characterized by the presence of a chloroacetamide group attached to a substituted benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide typically involves the reaction of 2-methoxy-3,5-dimethylbenzylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to increase yield and purity. This may include the use of more efficient mixing and temperature control systems, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability.
化学反応の分析
Types of Reactions
2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents used under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted amides, thioamides, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary and secondary amines.
科学的研究の応用
2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-N-(2,6-dimethylphenyl)acetamide
- 2-Chloro-N-(3,5-dimethoxyphenyl)acetamide
- 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide
Uniqueness
2-Chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide is unique due to the presence of both methoxy and dimethyl substituents on the benzene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different properties and applications.
特性
CAS番号 |
61626-96-8 |
|---|---|
分子式 |
C12H16ClNO2 |
分子量 |
241.71 g/mol |
IUPAC名 |
2-chloro-N-[(2-methoxy-3,5-dimethylphenyl)methyl]acetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-8-4-9(2)12(16-3)10(5-8)7-14-11(15)6-13/h4-5H,6-7H2,1-3H3,(H,14,15) |
InChIキー |
AAJLXYRAFRXQPN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)CNC(=O)CCl)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


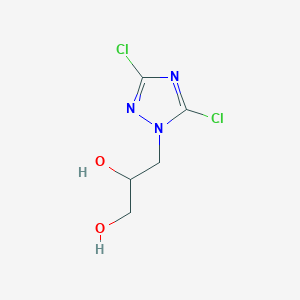


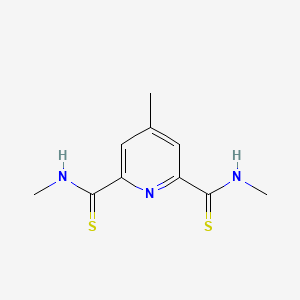
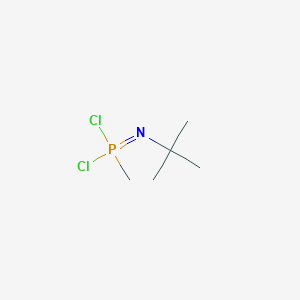

![N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}glycinamide](/img/structure/B14590626.png)

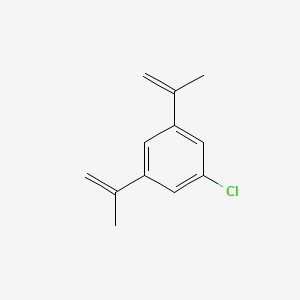
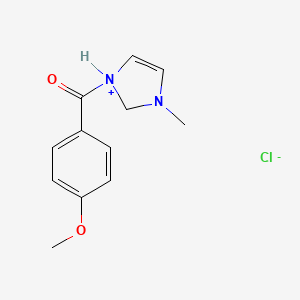
![5-Chloro-N-[2-(dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14590649.png)
![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
